CID 78066099

Description

CID 78066099 is a unique identifier in the PubChem Compound database, which catalogs chemical structures, properties, and biological activities of small molecules. For context, analogous compounds in PubChem (e.g., CID 53216313, CID 6675) are characterized by molecular formulas, spectral data, and applications in drug discovery or industrial chemistry .

Properties

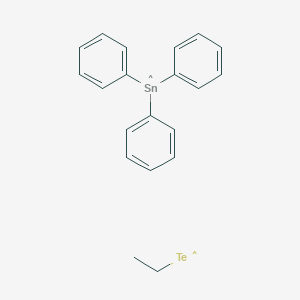

Molecular Formula |

C20H20SnTe |

|---|---|

Molecular Weight |

506.7 g/mol |

InChI |

InChI=1S/3C6H5.C2H5Te.Sn/c3*1-2-4-6-5-3-1;1-2-3;/h3*1-5H;2H2,1H3; |

InChI Key |

HUXBTZXOOVNCLN-UHFFFAOYSA-N |

Canonical SMILES |

CC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066099 involves specific synthetic routes and reaction conditions. One of the methods includes dissolving a corresponding o-iodobenzamide derivative, potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in DMF (dimethylformamide). The reaction is carried out under nitrogen protection, followed by extraction with ethyl acetate and washing . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 78066099 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, which is a strong oxidizing agent . The compound can also react with nucleophiles such as alkoxides, enolates, and amide ions, leading to the formation of different products depending on the reaction conditions . Major products formed from these reactions are often determined by the specific reagents and conditions used.

Scientific Research Applications

CID 78066099 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be involved in studies related to cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases mediated by specific molecular pathways . Industrial applications may include its use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of CID 78066099 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the context of its use, but the compound’s effects are typically mediated through its binding to specific sites on target molecules .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

To illustrate a systematic comparison framework, we analyze CID 78066099 relative to structurally or functionally similar compounds from the evidence.

Structural Comparison

Example 1: Bile Acid Derivatives ()

CID 6675 (taurocholic acid) and CID 439763 (taurolithocholic acid) are bile acid derivatives with steroid backbones and sulfated side chains. Structural overlays (Figure 8) reveal that substituent positioning (e.g., hydroxyl groups) dictates their biological activity as substrates or inhibitors .- This compound Hypothetical Comparison : If this compound shares a steroid scaffold, its functional groups (e.g., hydroxylation patterns) could influence binding affinity to nuclear receptors or transporters.

Example 2: Boronic Acid Derivatives ()

CID 53216313 ((3-Bromo-5-chlorophenyl)boronic acid) and analogs (similarity scores: 0.71–0.87) highlight how halogenation impacts solubility and synthetic accessibility. For instance, CID 53216313 has a log S (ESOL) of -2.99 (0.24 mg/ml solubility) and a synthetic accessibility score of 2.07 .

Physicochemical and Pharmacokinetic Properties

Table 1 compares key properties of CID 53216313 and related boronic acids (evidence-based):

| Property | CID 53216313 | (6-Bromo-2,3-dichlorophenyl)boronic acid (CID Analogue) |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 270.27 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 2.98 |

| Solubility (ESOL) | 0.24 mg/ml | 0.12 mg/ml |

| GI Absorption | High | Moderate |

| Synthetic Accessibility | 2.07 | 3.12 |

| Bioavailability Score | 0.55 | 0.42 |

Key Observations :

- Synthetic accessibility correlates with structural complexity; fewer synthetic steps improve scalability .

Pharmacological and Toxicological Profiles

- Example: Betulin Derivatives () Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with anti-inflammatory and anticancer activities. Structural modifications (e.g., 3-O-caffeoyl substitution in CID 10153267) enhance potency but may introduce hepatotoxicity risks . Implications for this compound: If this compound is a bioactive natural product derivative, its safety profile (e.g., CYP inhibition, P-gp substrate status) would require validation via in vitro assays .

Research Findings and Limitations

Analytical Techniques

- Mass Spectrometry: demonstrates how collision-induced dissociation (CID) in LC-ESI-MS differentiates isomers (e.g., ginsenosides Rf and F11). Similar workflows could resolve structural ambiguities in this compound .

- Chromatography : Vacuum distillation fractions (, Figure 1D) and GC-MS data provide purity benchmarks for CID-related compounds .

Limitations in Current Evidence

- No direct studies on this compound were found in the provided evidence.

- Structural and bioactivity data for analogous compounds (e.g., CID 53216313, CID 6675) are fragmented, emphasizing the need for targeted experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.